molecular formula C19H19BrClNO4S B4084697 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B4084697
M. Wt: 472.8 g/mol
InChI Key: MXYVFZGZDBQPOI-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic small molecule characterized by a complex acetamide backbone with distinct substituents:

  • 4-Bromophenoxy group: A bulky, electron-withdrawing aromatic substituent that enhances lipophilicity and influences π-π stacking interactions.
  • 4-Chlorobenzyl group: A hydrophobic moiety that may improve membrane permeability and target binding affinity.
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that introduces polarity and stabilizes the molecule via hydrogen bonding .

The compound’s structural features align with pharmacophores commonly explored in drug discovery for neurological or antimicrobial applications .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClNO4S/c20-15-3-7-18(8-4-15)26-12-19(23)22(17-9-10-27(24,25)13-17)11-14-1-5-16(21)6-2-14/h1-8,17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYVFZGZDBQPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.

    Synthesis of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.

    Formation of the dioxidotetrahydrothiophenyl intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl intermediate.

    Coupling reactions: The final step involves coupling the bromophenoxy, chlorobenzyl, and dioxidotetrahydrothiophenyl intermediates under appropriate reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can undergo further oxidation to form sulfone derivatives.

    Reduction: The bromophenoxy and chlorobenzyl groups can be reduced under appropriate conditions to form the corresponding phenol and benzyl derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenol and benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not well-documented. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups may allow it to engage in diverse binding interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Phenoxy/Benzyl/Heterocycle) Molar Mass (g/mol) Notable Features Reference
Target Compound 4-Bromophenoxy, 4-Cl-benzyl, sulfone ~458.3* High lipophilicity, strong electron-withdrawing groups
N-(4-Cl-benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 2-Methoxyphenoxy, 4-Cl-benzyl, sulfone 423.91 Methoxy enhances solubility; lower LogP
N-(4-Cl-benzyl)-2-(1H-tetrazol-1-yl)acetamide Tetrazole, 4-Cl-benzyl 251.06 Tetrazole improves metabolic stability
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl, 3,4-difluorophenyl 344.19 Fluorine atoms enhance bioavailability
NUCC-0200590 Biphenyl, 4-Cl-benzyl, piperazine Suzuki coupling synthesis; CNS activity

*Estimated based on substituent contributions.

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenoxy group in the target compound increases electron-withdrawing effects compared to 2-methoxyphenoxy () or tetrazole (). This enhances stability but may reduce solubility . Sulfone heterocycle (1,1-dioxidotetrahydrothiophen-3-yl) provides stronger hydrogen-bonding capacity than non-sulfonated heterocycles (e.g., tetrahydrothiophene) .

Impact on Physicochemical Properties :

  • Lipophilicity : The bromine atom in the target compound increases LogP compared to methoxy or fluorine-containing analogues ().
  • Melting Points : Compounds with nitro () or sulfone groups exhibit higher melting points (135–170°C) due to stronger intermolecular forces .

Biological Activity

The compound 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with chlorobenzylamine and a tetrahydrothiophene derivative. This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, chloroacetamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogenated groups, such as bromine and chlorine, enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines, including MCF7 (human breast adenocarcinoma) . The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound is heavily influenced by their chemical structure. Key factors include:

  • Substituent Positioning : The position of bromine and chlorine atoms on the aromatic rings affects the compound's interaction with biological targets.
  • Functional Groups : The presence of electron-withdrawing groups enhances the compound's reactivity and biological interactions.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaDisruption of bacterial lipid biosynthesis
AnticancerCytotoxic to MCF7 cell lineInduction of apoptosis

Case Studies

  • Antimicrobial Screening : A study evaluated various chloroacetamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that halogenated derivatives showed enhanced activity, suggesting a strong correlation between structural modifications and antimicrobial efficacy .
  • Cytotoxicity Assays : In another investigation, related compounds were tested for cytotoxic effects on cancer cell lines. Results indicated that specific structural features significantly influenced their ability to inhibit cell growth, with some derivatives exhibiting IC50 values in the low micromolar range against breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

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